2-[benzyl(methylsulfonyl)amino]ethyl methanesulfonate
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Overview
Description
2-[benzyl(methylsulfonyl)amino]ethyl methanesulfonate is a chemical compound with a complex structure that includes a methanesulfonic acid group, a benzyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid 2-(benzyl-methanesulfonyl-amino)-ethyl ester typically involves multiple steps. One common method includes the reaction of methanesulfonyl chloride with benzylamine to form benzyl methanesulfonamide. This intermediate is then reacted with ethyl chloroformate to produce the final ester compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[benzyl(methylsulfonyl)amino]ethyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
2-[benzyl(methylsulfonyl)amino]ethyl methanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and esters.
Biology: This compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methanesulfonic acid 2-(benzyl-methanesulfonyl-amino)-ethyl ester involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonic acid (2R,3R,5R)-2-[(benzyl-methanesulfonyl-amino)-methyl]-5-(5-methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-tetrahydro-furan-3-yl ester
- 3-(benzyl-methanesulfonyl-amino)-propionic acid
- 4-Benzyloxy-3-(N-methylsulphonyl-N-benzylamino)phenyl acetate
Uniqueness
2-[benzyl(methylsulfonyl)amino]ethyl methanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H17NO5S2 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-[benzyl(methylsulfonyl)amino]ethyl methanesulfonate |
InChI |
InChI=1S/C11H17NO5S2/c1-18(13,14)12(8-9-17-19(2,15)16)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
InChI Key |
BDMCSDHFEODLKG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CCOS(=O)(=O)C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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